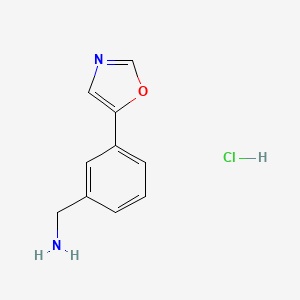

(3-(Oxazol-5-yl)phenyl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-(Oxazol-5-yl)phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1909313-65-0 . It has a molecular weight of 210.66 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O.ClH/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10;/h1-4,6-7H,5,11H2;1H . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

“(3-(Oxazol-5-yl)phenyl)methanamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 210.66 .Scientific Research Applications

Corrosion Inhibition for Mild Steel

3-(1,3-oxazol-5-yl)aniline (3-OYA): , a derivative of this compound, has demonstrated remarkable efficacy as a corrosion inhibitor for mild steel in hydrochloric acid (HCl) solutions . The study employed traditional weight-loss tests and electrochemical techniques to evaluate corrosion inhibition performance. At a concentration of 0.05 mM, 3-OYA exhibited outstanding protection efficacy of 93.5%. It forms a protective adsorption layer on the mild steel surface, effectively inhibiting corrosion rates and enhancing inhibitory efficacy. Langmuir adsorption isotherm analysis confirmed its high adsorption–inhibition activity .

Antibacterial and Antimonooxidase Activity

While research on the specific compound is limited, related derivatives have been investigated for their biological activities. For instance, honokiol derivatives containing oxazole moieties have shown cytostatic activity against various human cell lines, including glioma, ovarian, prostate, and melanoma cells . Although this study doesn’t directly focus on our compound, it highlights the potential of oxazole-based molecules in biological contexts.

Antimicrobial Potential

A study by Dawood et al. synthesized new aryl oxazoles and assessed their antimicrobial potential. Although not directly related to our compound, this research underscores the broader applications of oxazole derivatives in combating microbial infections .

SARS-CoV-2 Antibody Interaction

In a different context, the compound was evaluated for its interaction with a SARS-CoV-2 antibody, suggesting potential antiviral properties . While this investigation isn’t exhaustive, it hints at the compound’s versatility.

Phthalonitrile-Oxazol-5-one Hybrids

Phthalonitrile-oxazol-5-one hybrids have been synthesized, characterized, and investigated for their spectroscopic properties. Although not directly related to our compound, this research demonstrates the versatility of oxazol-5-one heterocycles .

Safety and Hazards

properties

IUPAC Name |

[3-(1,3-oxazol-5-yl)phenyl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c11-5-8-2-1-3-9(4-8)10-6-12-7-13-10;/h1-4,6-7H,5,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEYRFHLPYYKTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=CO2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Oxazol-5-yl)phenyl)methanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-bromo-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2585500.png)

![[4-(Difluoromethoxy)phenyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2585503.png)

![N-(4-methylthiazol-2-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2585512.png)

![Tert-butyl 6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2585515.png)